5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole
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Overview
Description
5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole typically involves the bromination and fluorination of 2-methyl-1,3-benzothiazole. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures to ensure selective substitution at the desired positions on the benzothiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which may have different chemical and biological properties.
Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and other oxidizing agents are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation and reduction can produce oxidized or reduced derivatives, respectively.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, and anticancer activities, making it a valuable compound for drug discovery and development.
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases. Their ability to interact with biological targets makes them promising candidates for the development of new medications.
Industry: In the industrial sector, 5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
- 6-Bromo-2-methylbenzothiazole
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole
Comparison: Compared to similar compounds, 5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a bioactive molecule and its versatility in various chemical reactions.
Properties
IUPAC Name |
5-bromo-6-fluoro-2-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSZLMCYTFFBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2S1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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